REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=O.[H][H].[NH3:14]>CO.[Ni]>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:14])[CH3:1])[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)OC
|
Name
|
Formula VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resultant suspension was stirred at about 5° C. for about 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to about 30° C.
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered through a celite bed
|
Type
|
WASH
|
Details
|
by washing the celite with 300 ml of methanol
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled completely at about 55° C. under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue, 300 ml of acetone was charged
|
Type
|
DISTILLATION
|
Details
|
distilled completely
|
Type
|
ADDITION
|
Details
|
To the residue, 900 ml of acetone was charged
|
Type
|
CUSTOM
|
Details
|
was passed at about 0° C. until the pH of the mass
|
Type
|
CUSTOM
|
Details
|
Solid was separated by filtration
|
Type
|
WASH
|
Details
|
the solid was washed with 100 ml of acetone
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was dried at 50° C. for about 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The above solid is charged in a 4 neck round bottom flask
|
Type
|
STIRRING
|
Details
|
stirred for about 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×200 ml of dichloromethane
|
Type
|
DISTILLATION
|
Details
|
The obtained organic layer is distilled completely
|
Type
|
DISTILLATION
|
Details
|
distilled at about 45° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=O.[H][H].[NH3:14]>CO.[Ni]>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:14])[CH3:1])[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)OC
|
Name
|
Formula VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resultant suspension was stirred at about 5° C. for about 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to about 30° C.
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered through a celite bed
|
Type
|
WASH
|
Details
|
by washing the celite with 300 ml of methanol
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled completely at about 55° C. under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue, 300 ml of acetone was charged
|
Type
|
DISTILLATION
|
Details
|
distilled completely
|
Type
|
ADDITION
|
Details
|
To the residue, 900 ml of acetone was charged
|
Type
|
CUSTOM
|
Details
|
was passed at about 0° C. until the pH of the mass
|
Type
|
CUSTOM
|
Details
|
Solid was separated by filtration
|
Type
|
WASH
|
Details
|
the solid was washed with 100 ml of acetone
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was dried at 50° C. for about 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The above solid is charged in a 4 neck round bottom flask
|
Type
|
STIRRING
|
Details
|
stirred for about 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×200 ml of dichloromethane
|
Type
|
DISTILLATION
|
Details
|
The obtained organic layer is distilled completely
|
Type
|
DISTILLATION
|
Details
|
distilled at about 45° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=O.[H][H].[NH3:14]>CO.[Ni]>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:14])[CH3:1])[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)OC
|
Name
|
Formula VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resultant suspension was stirred at about 5° C. for about 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to about 30° C.
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered through a celite bed
|
Type
|
WASH
|
Details
|
by washing the celite with 300 ml of methanol
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled completely at about 55° C. under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue, 300 ml of acetone was charged
|
Type
|
DISTILLATION
|
Details
|
distilled completely
|
Type
|
ADDITION
|
Details
|
To the residue, 900 ml of acetone was charged
|
Type
|
CUSTOM
|
Details
|
was passed at about 0° C. until the pH of the mass
|
Type
|
CUSTOM
|
Details
|
Solid was separated by filtration
|
Type
|
WASH
|
Details
|
the solid was washed with 100 ml of acetone
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was dried at 50° C. for about 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The above solid is charged in a 4 neck round bottom flask
|
Type
|
STIRRING
|
Details
|
stirred for about 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×200 ml of dichloromethane
|
Type
|
DISTILLATION
|
Details
|
The obtained organic layer is distilled completely
|
Type
|
DISTILLATION
|
Details
|
distilled at about 45° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |